Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II)

Heck reaction C–C cross-coupling palladium nanoparticles

Catalyst selection challenges in cross-coupling: conventional phosphine systems lack the rapid Pd nanoparticle formation kinetics needed for mild-temperature Heck reactions, and traditional Pd(0) precatalysts demand stringent air-free handling. This aminophosphine complex directly addresses these bottlenecks. - Ligand architecture (3 P-N bonds per ligand) confers the fastest nanoparticle generation in its series, enabling highly active Heck couplings of aryl bromides at ≤100 °C. - Air-stable solid eliminates glovebox storage; degrades completely upon aqueous work-up into water-soluble fragments, bypassing chromatography for streamlined pharmaceutical intermediate isolation. - ≥97.0% purity powder with broad functional group tolerance for Suzuki-Miyaura, Buchwald-Hartwig, and other key C-C/C-N bond formations.

Molecular Formula C30H60Cl2N6P2Pd
Molecular Weight 744.1 g/mol
Cat. No. B12053371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorobis[tri(1-piperidinyl)phosphine]palladium(II)
Molecular FormulaC30H60Cl2N6P2Pd
Molecular Weight744.1 g/mol
Structural Identifiers
SMILESC1CCN(CC1)P(N2CCCCC2)N3CCCCC3.C1CCN(CC1)P(N2CCCCC2)N3CCCCC3.Cl[Pd]Cl
InChIInChI=1S/2C15H30N3P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H2;2*1H;/q;;;;+2/p-2
InChIKeyGNTXTSSDJRUYPK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichlorobis[tri(piperidinyl)phosphine]palladium(II): Baseline & Procurement


Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) [(P(NC₅H₁₀)₃)₂Pd(Cl)₂] is a palladium(II) complex coordinated by two tri(1-piperidinyl)phosphine ligands, forming a member of the aminophosphine-based catalyst family with the general formula [(P{(NC₅H₁₀)₃₋ₙ(C₆H₁₁)ₙ})₂Pd(Cl)₂] where n = 0 [1]. This compound is distinguished by the presence of three P–N bonds per ligand, and is available as a ≥97.0% purity powder with documented suitability for Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura cross-coupling reactions .

Catalyst class Pd(II) aminophosphine complex with three P–N bonds per ligand
Reaction scope Reported for Heck, Suzuki–Miyaura, Buchwald–Hartwig, and other cross-couplings
Precatalyst behavior Generates palladium nanoparticles in situ under reaction conditions

Reproducibility Risk in Pd-Phosphine Substitution


Substituting palladium catalysts within the aminophosphine series or against conventional phosphine systems without accounting for ligand-specific differences introduces significant performance variability. The catalytic activity of dichloro-bis(aminophosphine) complexes is governed by the number of P–N bonds in the ligand system, which directly controls the rate of palladium nanoparticle formation—the catalytically active species in Heck and Suzuki-Miyaura reactions [1]. Progressive substitution of piperidinyl groups with cyclohexyl groups (reducing P–N bond count) systematically alters complex stability toward protons, retarding nanoparticle generation and causing activity to drop successively until the fully cyclohexyl-substituted analog becomes essentially inactive under identical conditions [1][2]. Furthermore, aminophosphine-based systems exhibit dramatically faster nanoparticle formation than their phosphine analogues, translating to substantially different kinetic profiles that cannot be replicated by generic Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalysts [3].

! Reducing P–N bond count in the aminophosphine series progressively lowers activity; the fully cyclohexyl-substituted analog may be inactive under mild conditions.
! Conventional Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalysts may not replicate the rapid nanoparticle formation kinetics of aminophosphine systems.
! Generic Pd-phosphine substitution may shift kinetic profiles; ligand-specific nanoparticle generation rates may not transfer directly.

Dichlorobis[tri(piperidinyl)phosphine]palladium(II) vs Analogs: Comparative Evidence


Heck Activity vs Cyclohexyl-Substituted Analogs

Within the aminophosphine complex series [(P{(NC₅H₁₀)₃₋ₙ(C₆H₁₁)ₙ})₂Pd(Cl)₂] (where n = 0–3), the target compound (n = 0, three P–N bonds per ligand) exhibits the highest Heck catalytic activity at 100 °C, whereas a significant successive drop in activity occurs as piperidinyl groups are replaced with cyclohexyl groups, with the fully cyclohexyl-substituted complex (n = 3) being essentially inactive under the applied reaction conditions [1]. This activity gradient was experimentally confirmed to result from the least stability toward protons enabling most facile palladium nanoparticle formation [2].

Heck activity ranking
Head-to-head
Activity gradient: n=0 >> n=1 > n=2 >> n=3 (inactive) at 100 °C
Supports n=0 precatalyst selection for mild-condition Heck coupling
Substrate scope and temperature optima require verification for specific aryl bromides
Heck reaction C–C cross-coupling palladium nanoparticles

Exceptional Thermal Stability by TGA

Thermogravimetric analysis (TGA) under both nitrogen and air atmospheres demonstrates that the target compound exhibits no weight loss until 360 °C, indicating the absence of solvent inclusion and high intrinsic thermal robustness [1]. Between 360 and 400 °C, approximately 11% weight loss occurs regardless of carrier gas, with slow decomposition ensuing beyond 400 °C under nitrogen and accelerated decomposition under air [1].

Thermal stability
Class-level
No weight loss until 360 °C; ~11% loss at 360–400 °C
Supports thermal robustness for elevated-temperature reactions
TGA data from one study; assess lot-specific behavior for critical thermal processes
thermal stability TGA catalyst shelf life

Air Stability vs Pd(0) Phosphine Catalysts

The target compound is consistently characterized as 'air stable' across multiple independent studies, a property that distinguishes it from common Pd(0) catalysts such as Pd(PPh₃)₄, which is documented as 'relatively unstable to oxygen' and undergoes gradual degradation upon air exposure [1]. This stability difference arises from the Pd(II) oxidation state of the target compound versus the air-sensitive Pd(0) center in tetrakis(triphenylphosphine)palladium(0) [2].

Air stability vs Pd(0)
Class-level
Air stable under ambient atmosphere; Pd(PPh₃)₄ is air-sensitive
Reported air stability may reduce handling complexity compared to air-sensitive Pd(0) alternatives
Verify stability under prolonged storage and specific reaction atmospheres
air stability bench stability Pd(II) vs Pd(0)

Rapid Synthesis from Low-Cost Precursors

The ligand 1,1′,1′′-(phosphinetriyl)tripiperidine is synthesized in a single step from commercially available piperidine and phosphorus trichloride, yielding >80% pure product as an off-white oil that solidifies over time [1]. The catalyst complex is subsequently formed by coordination of two equivalents of this ligand to a palladium center using chloro(1,5-cyclooctadiene)palladium [1]. This synthetic route is characterized as 'facile, cheap, and rapid' [2], with the ligand and catalyst described as 'easily accessible, cheap' [3].

Synthetic route
Class-level
Single-step ligand synthesis from piperidine and PCl₃; >80% yield; catalyst formation via simple coordination
Supports favorable procurement economics from inexpensive precursors
Reported yields and purity may vary with scale and supplier; confirm COA for each lot
catalyst synthesis ligand preparation cost efficiency

Facile Catalyst Removal by Degradation

Under standard reaction work-up conditions, the target compound undergoes rapid and complete degradation into phosphonates, piperidinium salts, and other palladium-containing decomposition products [1]. This degradation pathway ensures easy separation of the coupling products from catalyst residues and ligands, eliminating the need for extensive chromatographic purification to remove palladium contamination [1].

Catalyst removal
Class-level
Complete degradation during aqueous work-up into water-soluble phosphonates and piperidinium salts
Supports streamlined purification and low residual palladium context
Degradation efficiency may depend on work-up pH and temperature; verify for sensitive substrates
catalyst removal purification palladium contamination

Dichlorobis[tri(piperidinyl)phosphine]palladium(II) Applications


Mild-Condition Heck Coupling of Aryl Bromides

This catalyst is optimally deployed for Heck coupling reactions requiring operation at 100 °C or below, where its aminophosphine ligand composition (three P–N bonds, n = 0) confers the highest activity within the [(P{(NC₅H₁₀)₃₋ₙ(C₆H₁₁)ₙ})₂Pd(Cl)₂] series . The catalyst efficiently couples aryl bromides with olefins under mild thermal conditions, enabling synthetic access to vinyl benzene-containing molecules found in pharmaceutically active compounds [1]. Users requiring higher-temperature Heck protocols should note that cyclohexyl-substituted analogs (n = 1–3) exhibit successively lower activity under these conditions .

Suzuki-Miyaura Coupling: Broad Functional Group Tolerance

As a member of the dichloro-bis(aminophosphine) catalyst family, this complex functions as a stable depot form of palladium nanoparticles and demonstrates excellent Suzuki-Miyaura catalytic performance with high functional group tolerance . While the n = 2 analog (dichlorobis[1-(dicyclohexylphosphanyl)piperidine]palladium) has been identified as the most active Suzuki catalyst within this family achieving >95% conversion within minutes at 0.2 mol% loading , the target compound (n = 0) offers a complementary activity profile suited to applications where milder ligand proton-sensitivity is beneficial for nanoparticle generation kinetics [1].

Air-Stable Buchwald-Hartwig Amination

The compound is documented as suitable for Buchwald-Hartwig cross-coupling reactions . Its air stability [1] presents a practical advantage for C–N bond-forming reactions that would otherwise require air-sensitive Pd(0) precatalysts such as Pd₂(dba)₃ or Pd(PPh₃)₄, reducing the need for rigorous inert atmosphere techniques during reaction setup.

Simplified Catalyst Removal for Low Residual Pd

For reactions where product purity and facile catalyst removal are critical—such as pharmaceutical intermediate synthesis—this catalyst offers a distinct advantage: rapid and complete degradation during aqueous work-up into water-soluble phosphonates, piperidinium salts, and other separable decomposition products . This degradation pathway contrasts with non-water-soluble phosphine systems that require chromatographic purification, supporting streamlined downstream processing in both research and industrial settings .

Application
Selection Property
Validation Focus
Mild-condition Heck coupling
Activity at ≤100 °C
Ligand P–N bond count effect on catalyst turnover
Suzuki–Miyaura cross-coupling
Broad functional group tolerance
Nanoparticle generation kinetics and substrate scope
Buchwald–Hartwig C–N coupling
Ambient handling compatibility
Air stability and precatalyst activation profile
Low residual Pd purification
Water-soluble degradation products
Post-reaction work-up efficiency and Pd removal
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